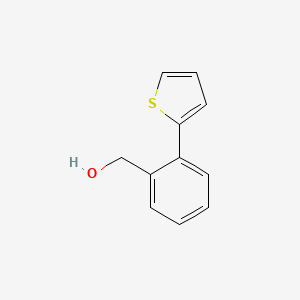

(2-Thien-2-ylphenyl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(2-thiophen-2-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7,12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUULMJAEIKVTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383779 | |

| Record name | [2-(Thiophen-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773872-97-2 | |

| Record name | [2-(Thiophen-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Thien 2 Ylphenyl Methanol and Analogues

Established Synthetic Routes to Substituted Aryl Methanols

Traditional methods for the synthesis of substituted aryl methanols like (2-Thien-2-ylphenyl)methanol primarily rely on well-established organometallic reactions and multi-step sequences that allow for the controlled construction of the target molecule.

Grignard Reaction-Based Syntheses

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. researchgate.net This methodology is readily applicable to the synthesis of this compound. A plausible and efficient route involves the reaction of a Grignard reagent derived from one of the aryl halides with an aldehyde of the other aryl component.

For instance, 2-thienylmagnesium bromide, prepared from 2-bromothiophene (B119243) and magnesium metal, can be reacted with 2-bromobenzaldehyde (B122850). The subsequent nucleophilic addition of the Grignard reagent to the aldehyde carbonyl group, followed by an aqueous workup, would yield the desired this compound. Alternatively, the Grignard reagent of 2-bromobenzaldehyde could be prepared and reacted with 2-thiophenecarboxaldehyde.

A documented example for a closely related analogue, Benzo[b]thiophen-2-yl(phenyl)methanol, illustrates a similar strategy. In this synthesis, thianaphthene (B1666688) is first treated with n-butyl lithium to generate a lithiated intermediate, which then reacts with benzaldehyde (B42025) to form the corresponding biaryl methanol (B129727). The reaction proceeds with a high yield of 86%.

Table 1: Example of a Grignard-type Synthesis for a Biaryl Methanol Analogue

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield |

| Thianaphthene | Benzaldehyde | n-Butyl lithium | THF | Benzo[b]thiophen-2-yl(phenyl)methanol | 86% |

This approach highlights the utility of organometallic reagents in the efficient construction of the biaryl methanol scaffold. The choice of starting materials can be adapted to synthesize a variety of substituted analogues.

Multi-Step Synthetic Sequences

Multi-step syntheses offer a versatile platform for the construction of complex molecules like this compound, allowing for the introduction of various functional groups and control over the final structure. libretexts.org A common and powerful strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biaryl C-C bond. nih.govlibretexts.org

A representative multi-step synthesis of this compound could proceed as follows:

Suzuki-Miyaura Coupling: 2-Bromothiophene is reacted with 2-formylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). nih.govmdpi.com This reaction would form the key intermediate, 2-(thien-2-yl)benzaldehyde. The Suzuki coupling is known for its high functional group tolerance, making it suitable for this transformation. libretexts.org

Reduction of the Aldehyde: The resulting 2-(thien-2-yl)benzaldehyde is then reduced to the corresponding primary alcohol, this compound. This reduction can be achieved using a variety of standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. smolecule.com

This modular approach allows for the synthesis of a wide array of analogues by simply varying the boronic acid and the aryl halide starting materials. For example, substituted thiophenes or phenylboronic acids can be employed to generate derivatives with different substitution patterns. nih.gov

Development of Advanced Synthetic Protocols

Recent advancements in synthetic methodology have focused on developing more efficient and sustainable routes to biaryl compounds. One such area is the use of C-H activation, which avoids the pre-functionalization of starting materials (e.g., as halides or boronic acids), thus improving atom economy. nih.govresearchgate.net

For the synthesis of this compound analogues, a palladium-catalyzed direct C-H arylation could be envisioned. nih.gov In this approach, thiophene (B33073) could be directly coupled with a 2-halobenzyl alcohol derivative. However, controlling the regioselectivity of C-H activation on the thiophene ring can be a challenge.

Another advanced protocol involves the intramolecular Friedel-Crafts alkylation of biaryl methanol derivatives. researchgate.net In a potential application for a related system, a biaryl methanol could be cyclized to form a fluorene (B118485) derivative using an iron(III) catalyst. researchgate.net While not directly applicable to the synthesis of this compound itself, this demonstrates the ongoing development of novel transformations for this class of compounds.

Regioselective and Stereoselective Approaches in this compound Synthesis

Controlling the regioselectivity and stereoselectivity is crucial for synthesizing specific isomers of substituted biaryl methanols.

Regioselectivity in the context of this compound synthesis primarily concerns the position of the substituents on the phenyl and thiophene rings. In multi-step syntheses involving cross-coupling reactions, the regioselectivity is predetermined by the substitution pattern of the starting materials. For instance, the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been shown to be highly regioselective, with the coupling occurring at the C2 position of the thiophene ring. nih.gov The choice of catalyst and reaction conditions can also influence the regiochemical outcome in C-H activation reactions. beilstein-journals.org

Stereoselectivity becomes important if the benzylic carbon of this compound is a stereocenter, which would be the case if the phenyl ring were substituted unsymmetrically. The synthesis of a single enantiomer of a chiral biaryl methanol can be achieved through the stereoselective reduction of the corresponding prochiral ketone. wikipedia.org This can be accomplished using chiral reducing agents or through catalytic asymmetric reduction. wikipedia.orgnih.govorganic-chemistry.org For example, a prochiral 2-(thien-2-yl)phenyl ketone could be reduced enantioselectively using a chiral oxazaborolidine catalyst or a transition metal catalyst with a chiral ligand. wikipedia.org

Table 2: Methods for Stereoselective Ketone Reduction wikipedia.orgnih.gov

| Method | Reagent/Catalyst | Key Feature |

| Catalytic Asymmetric Reduction | Chiral oxazaborolidine catalyst with borane | Catalytic amount of chiral material needed. |

| Transfer Hydrogenation | Chiral transition metal catalyst (e.g., Ru, Rh, Ir) with a hydrogen donor (e.g., isopropanol, formic acid) | Employs inexpensive reductants. |

| Diastereoselective Reduction | Lithium dispersion with hydrated transition metal salts (e.g., FeCl₂·4H₂O) | Yields the most thermodynamically stable alcohol. |

Atom-Economy and Green Chemistry Principles in Synthetic Design

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes. nih.govum-palembang.ac.idwiley-vch.de Atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.gov

In the context of synthesizing this compound, different routes can be compared based on their atom economy.

Addition reactions , such as the Grignard reaction, generally have a high atom economy as all the atoms of the reactants are incorporated into the product, with minimal byproducts. libretexts.org

Substitution and elimination reactions often have lower atom economies due to the generation of stoichiometric byproducts.

Catalytic reactions , such as Suzuki coupling and C-H activation, are highly desirable from a green chemistry perspective. um-palembang.ac.id They use only a catalytic amount of a reagent to promote the reaction, reducing waste and often allowing for milder reaction conditions. acs.org

The development of transition-metal-free radical coupling reactions for the synthesis of substituted alcohols also represents a step towards greener synthesis by avoiding potentially toxic heavy metals. nih.govnih.gov Furthermore, the use of environmentally benign solvents and the reduction of energy consumption are key considerations in the green design of synthetic pathways for this compound and its analogues. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Thien 2 Ylphenyl Methanol

Fundamental Reactivity of the Methanol (B129727) Functionality

The primary benzylic alcohol group in (2-Thien-2-ylphenyl)methanol is a key site for chemical modification. Its reactivity is characteristic of other primary alcohols, particularly those in a benzylic position, which enhances the stability of potential cationic or radical intermediates.

Oxidation: Primary alcohols can be oxidized to form aldehydes or further to carboxylic acids, depending on the reagents and reaction conditions. passmyexams.co.uklibretexts.org The oxidation of this compound to the corresponding aldehyde, (2-thien-2-yl)benzaldehyde, can be achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) to prevent over-oxidation. libretexts.org More forceful oxidation, for instance with acidified potassium dichromate under reflux, would lead to the formation of 2-(thien-2-yl)benzoic acid. chemguide.co.uk Industrial processes often utilize catalytic methods, such as passing alcohol vapor with air over a silver catalyst at high temperatures. passmyexams.co.uk

Esterification: The methanol group readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. This can be achieved through classic Fischer esterification with a carboxylic acid under acidic catalysis. Alternatively, more advanced protocols can be employed. For example, various catalytic systems, including those based on palladium beilstein-journals.org, cobalt mdpi.com, or tetrabutylammonium (B224687) iodide (TBAI) rsc.org, have been developed for the direct oxidative esterification of benzylic alcohols. These methods often offer high efficiency under mild conditions. Studies have shown that heterocyclic alcohols, such as 2-thiophenemethanol, are suitable substrates for these transformations, affording the desired esters in high yields. mdpi.comrsc.org

Chemical Transformations Involving the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich heterocycle that actively participates in various chemical transformations. Its primary roles in the context of this compound are as a nucleophile in electrophilic substitutions and as a key component in intramolecular cyclization reactions to form fused ring systems.

A significant transformation of this compound and its derivatives is the intramolecular cyclization to produce dibenzothiophenes. sioc-journal.cn This class of sulfur-containing heterocyclic compounds is of great interest in materials science and pharmaceuticals. The reaction typically involves the formation of a new carbon-carbon and a carbon-sulfur bond, effectively fusing the phenyl and thiophene rings. This transformation is often catalyzed by transition metals like palladium. researchgate.netrsc.org

Reactions Pertaining to the Phenyl Ring System

The phenyl ring in this compound can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of such reactions is governed by the directing effects of the two substituents on the ring: the 2-(thiophen-2-yl) group and the hydroxymethyl group (-CH2OH).

Both the hydroxymethyl group and the thienyl group are ortho-, para-directing and activating. wikipedia.orgbyjus.com Activating substituents stabilize the cationic Wheland intermediate formed during the electrophilic attack. wikipedia.org Consequently, electrophiles are directed to the positions ortho and para to these groups. In this compound, the positions C4 and C6 are ortho and para to the hydroxymethyl group and are also meta to the thienyl group. The position C3 is ortho to the thienyl group and meta to the hydroxymethyl group. The position C5 is meta to both. The interplay between the electronic effects of both groups will determine the precise regioselectivity, which can often lead to a mixture of products unless steric hindrance plays a significant role. acs.org For instance, halogenation with bromine in a non-polar solvent or nitration with nitric and sulfuric acid would be expected to yield a mixture of substituted products. byjus.com

Cross-Coupling and Annulation Reactions

This compound and its derivatives are valuable substrates for transition metal-catalyzed cross-coupling and annulation reactions, providing access to complex polycyclic aromatic structures. sioc-journal.cn The most prominent of these is the synthesis of the dibenzothiophene (B1670422) skeleton.

A mechanistically unique palladium-catalyzed C-H/C-S coupling cascade has been developed for the synthesis of dibenzothiophene derivatives. rsc.orgsmolecule.com This method avoids the need for pre-functionalized starting materials (like aryl halides) or external oxidants. The reaction proceeds via the intramolecular cyclization of substrates like 2-thienylphenyl derivatives. researchgate.net

Beyond this specific cyclization, the thiophene and phenyl moieties can be functionalized through various cross-coupling reactions. While not starting from this compound itself, related thienyl-phenyl structures undergo reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings to build more complex molecular architectures. encyclopedia.pub Annulation reactions, such as the [3+2] cycloaddition of thienyl-substituted precursors, provide access to spirocyclic systems. rsc.org Copper-catalyzed intramolecular annulation of substrates bearing a 2-thienyl substituent has also been shown to produce polycyclic products in excellent yields. acs.org

Table 1: Examples of Annulation and Cyclization Reactions for Dibenzothiophene Synthesis

| Reaction Type | Catalyst/Reagents | Substrate Type | Product | Reference(s) |

|---|---|---|---|---|

| C-H/C-S Coupling | Pd(OAc)₂ | 2-Thienyl-phenyl thioether | Dibenzothiophene | researchgate.netrsc.org |

| Photoinduced Oxidation | N/A (Light) | Dibenzothiophene | Biphenyl products | smolecule.com |

| Radical Cyclization | Radical Initiator | Alkyne precursors | Polycyclic aromatics | smolecule.com |

| Oxidative Cyclization | Oxidant | Diaryl thioethers | Fused heterocycles | smolecule.com |

Detailed Mechanistic Studies of Key Chemical Conversions

The mechanisms of the reactions involving this compound are of significant academic interest. The palladium-catalyzed synthesis of dibenzothiophenes from biaryl thioether precursors, a reaction for which this compound is a potential starting material after conversion of the alcohol, has been studied in detail. rsc.org

A proposed catalytic cycle for the C-H/C-S coupling reaction is initiated by the chelation-assisted C-H bond cleavage of the phenyl ring by a Pd(II) species, forming a five-membered palladacycle intermediate. This is a common step in Pd-catalyzed C-H functionalization reactions. The subsequent step is the cleavage of the C-S bond of the thiophene ring. Unusually, this C-S bond cleavage is proposed to occur via an oxidative addition to the Pd(II) center, generating a Pd(IV) intermediate. This is noteworthy because the product-forming step in many cross-coupling cycles is a reductive elimination from a Pd(IV) or Pd(III) center. In this case, the key C-C bond formation occurs through reductive elimination from the Pd(IV) species, which regenerates a Pd(II) complex and releases the dibenzothiophene product. This pathway, where the product-forming step is an oxidative addition rather than reductive elimination, is considered mechanistically uncommon. rsc.orgsmolecule.com

Other relevant mechanistic pathways include intramolecular Wacker-type cyclizations, where a nucleophile (like the oxygen from the methanol group) attacks a palladium-activated double bond. nih.govnih.gov This typically proceeds through coordination of Pd(II) to an alkene, subsequent intramolecular nucleophilic attack to form a key alkyl-σ-Pd(II) intermediate, followed by β-hydride elimination to yield the cyclized product. nih.gov

Investigation of Intermediate Species and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species, including reaction intermediates and transition states.

In the palladium-catalyzed synthesis of dibenzothiophene, the key proposed intermediates are a five-membered palladacycle formed after C-H activation and a subsequent high-valent Pd(IV) complex formed after the oxidative addition of the C-S bond. rsc.orgsmolecule.com The isolation and characterization of such intermediates are challenging but crucial for confirming the mechanistic hypothesis. Studies on related nickel-catalyzed cross-coupling reactions have successfully isolated Ni(II) oxidative addition adducts, lending support to the feasibility of such species in catalytic cycles. ethz.ch

For electrophilic substitution on the phenyl ring, the reaction proceeds through a cationic resonance-stabilized intermediate known as an arenium ion or Wheland intermediate. acs.org The stability of this intermediate, which is influenced by the electronic properties of the ring substituents, dictates the reaction's regioselectivity and rate. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable tools for investigating the energetics of reaction pathways and the structures of transition states. rsc.orgnih.gov For example, DFT studies on a [3+2] annulation reaction detailed the relative energy barriers of different transition states, explaining the observed regioselectivity of the products. rsc.org Similarly, computational analysis of a copper-catalyzed annulation identified the activation free energies for competing pathways, confirming the favorability of the observed cyclization. acs.org For the stereoselective synthesis of benzylic alcohol derivatives, DFT calculations have revealed that the stereochemical outcome is determined during the nucleophilic attack on a key η³-oxybenzyl-Pd intermediate. nih.gov

Derivative Synthesis and Structural Modification Studies of 2 Thien 2 Ylphenyl Methanol

Synthesis of Functionalized (2-Thien-2-ylphenyl)methanol Analogues

The synthesis of functionalized analogues of this compound is a key area of research, aiming to create a library of compounds with tailored properties. Various synthetic methodologies have been developed to introduce a wide range of functional groups onto the core structure.

One common approach involves the modification of the starting materials prior to the coupling reaction that forms the biaryl linkage. For instance, functionalized phenyl boronic acids or thienyl boronic acids can be used in Suzuki coupling reactions to introduce substituents onto either the phenyl or thiophene (B33073) ring.

Another strategy focuses on the direct functionalization of the this compound scaffold. The hydroxyl group can be a versatile handle for introducing new functionalities. For example, it can be oxidized to the corresponding aldehyde or ketone, which can then undergo a variety of subsequent reactions such as Wittig reactions, aldol (B89426) condensations, or reductive aminations to append different side chains.

Researchers have successfully synthesized a variety of analogues, including those with electron-donating and electron-withdrawing groups, as well as those bearing additional heterocyclic rings. These synthetic efforts have provided a valuable toolkit for probing the structure-activity relationships of this class of compounds.

| Analogue Type | Synthetic Strategy | Key Reagents/Conditions | Purpose of Functionalization |

| Substituted Phenyl Analogues | Suzuki Coupling | Functionalized Phenylboronic Acids, Palladium Catalyst, Base | Investigate electronic effects of phenyl substituents |

| Substituted Thienyl Analogues | Suzuki Coupling | Functionalized Thienylboronic Acids, Palladium Catalyst, Base | Investigate electronic and steric effects of thienyl substituents |

| Ether and Ester Derivatives | O-alkylation / O-acylation | Alkyl halides / Acyl chlorides, Base | Modify polarity and steric bulk around the hydroxyl group |

| Aldehyde/Ketone Derivatives | Oxidation | PCC, DMP, Swern Oxidation | Create electrophilic center for further modification |

| Amine Derivatives | Reductive Amination of Aldehyde/Ketone | Amines, Reducing Agent (e.g., NaBH3CN) | Introduce basic centers and potential hydrogen bonding sites |

Exploration of Structural Isomers and Positional Effects on Chemical Behavior

The relative positions of the thiophene and phenyl rings, as well as the methanol (B129727) group, significantly influence the chemical behavior of this compound. docbrown.info Isomers where the thiophene ring is attached to the ortho, meta, or para position of the phenyl ring will exhibit different electronic and steric environments.

Positional Isomers of Thienylphenylmethanol:

| Isomer | Relative Position of Thienyl Group | Expected Impact on Properties |

| This compound | Ortho | Potential for intramolecular interactions between the thiophene sulfur and the methanol group. Steric hindrance may influence reactivity at the benzylic position. |

| (3-Thien-2-ylphenyl)methanol | Meta | Reduced steric hindrance compared to the ortho isomer. Electronic effects of the thiophene ring are transmitted differently to the methanol group. |

| (4-Thien-2-ylphenyl)methanol | Para | Minimal steric hindrance from the thiophene ring. Electronic effects are primarily transmitted through the pi-system of the phenyl ring. |

Furthermore, within the thiophene ring itself, the point of attachment to the phenyl ring can vary. While this compound involves linkage at the 2-position of the thiophene, isomers with linkage at the 3-position are also possible. These positional isomers can exhibit distinct chemical properties due to the different electronic distribution within the thiophene ring.

The study of these structural isomers provides valuable insights into how the spatial arrangement of the constituent rings and functional groups dictates the molecule's reactivity, stability, and potential for intermolecular interactions.

Impact of Substituent Electronic and Steric Properties on Reactivity and Selectivity

The introduction of substituents onto either the phenyl or thiophene ring of this compound can have a profound impact on its reactivity and the selectivity of its reactions. rsc.org These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups increase the electron density of the aromatic system. This can enhance the rate of electrophilic aromatic substitution reactions on the substituted ring. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups decrease the electron density, making the ring less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution. The inductive and resonance effects of these substituents can also influence the acidity of the hydroxyl proton and the stability of any charged intermediates formed during a reaction. dalalinstitute.com

Steric Effects: The size of the substituents can play a significant role in determining the outcome of a reaction. wikipedia.org Bulky substituents can hinder the approach of a reagent to a nearby reactive site, a phenomenon known as steric hindrance. dalalinstitute.comwikipedia.org This can lead to a decrease in the reaction rate or favor reaction at a less sterically crowded position. For example, a large substituent at the ortho position of the phenyl ring could influence the conformation of the molecule and restrict the rotation around the biaryl bond.

A study on the reactions of 2-L-5-nitro-3-X-thiophenes with amines in methanol highlighted that the electronic effects of substituents at the 3-position were generally more significant than steric effects, except for bromine. rsc.org This allowed for the development of ortho sigma constants to quantify the electronic influence of these substituents. rsc.org

| Substituent Type | Position | Effect on Reactivity | Example |

| Electron-Donating | Phenyl or Thienyl Ring | Increases nucleophilicity of the ring, can stabilize carbocation intermediates. | -OCH3, -CH3 |

| Electron-Withdrawing | Phenyl or Thienyl Ring | Decreases nucleophilicity of the ring, can stabilize carbanionic intermediates. | -NO2, -CF3 |

| Steric Bulk | Ortho to reaction center | Can hinder approach of reagents, may influence conformational preferences. | -t-Butyl |

Design and Synthesis of Heterocyclic Hybrids Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable building block for the creation of more complex heterocyclic hybrids. beilstein-journals.org This strategy involves fusing or linking other heterocyclic ring systems to the core structure, leading to novel molecular architectures with potentially enhanced or entirely new properties.

One approach is to utilize the hydroxyl group of this compound as a reactive handle. For instance, it can be converted into a good leaving group, such as a tosylate or mesylate, allowing for nucleophilic substitution by a nitrogen atom of another heterocyclic ring. Alternatively, the hydroxyl group can be oxidized to an aldehyde, which can then participate in condensation reactions with various binucleophiles to form new heterocyclic rings.

Researchers have successfully synthesized hybrids incorporating a variety of heterocyclic systems, including but not limited to:

Imidazoles: A synthetic pathway to substituted imidazoles has been developed from 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols, with benzo[d]oxazol-2-yl(aryl(thienyl))methanimines as key intermediates. nih.govresearchgate.net

Triazoles: The 1,2,3-triazole moiety is often incorporated into molecular structures due to its interesting biological activities. researchgate.net

Pyrimidines: Pyrimidine derivatives are of interest for their potential in materials science and medicinal chemistry. researchgate.net

Oxadiazoles: 1,3,4-oxadiazole (B1194373) derivatives are known for their diverse biological activities. beilstein-journals.org

Porphyrins: The incorporation of thien-2-yl groups at the meso-position of porphyrins has been shown to influence their photophysical and electrochemical properties. researchgate.net

The design of these hybrids is often guided by the principle of molecular hybridization, which aims to combine the desirable features of different molecular scaffolds into a single molecule. This can lead to compounds with improved efficacy, reduced side effects, or novel mechanisms of action in a biological context, or enhanced photophysical or electronic properties for materials science applications. acs.org

| Heterocyclic Moiety | Linking Strategy | Potential Application | Reference |

| Imidazole | Dimerization of methanimine (B1209239) derivatives | Medicinal Chemistry | nih.gov, researchgate.net |

| Triazole | Cycloaddition reactions | Medicinal Chemistry | researchgate.net |

| Pyrimidine | Condensation reactions | Materials Science | researchgate.net |

| Oxadiazole | Multi-step synthesis from cholic acid | Antimicrobial Agents | beilstein-journals.org |

| Porphyrin | Condensation with pyrrole (B145914) derivatives | Photodynamic Therapy, Catalysis | researchgate.net |

Advanced Research Applications and Functional Material Exploration Involving 2 Thien 2 Ylphenyl Methanol

Utilization as a Versatile Building Block in Complex Organic Synthesis

(2-Thien-2-ylphenyl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both hydroxyl and bi-aryl functionalities, allows for a wide range of chemical transformations.

One of the notable applications of this compound is in the synthesis of thienoacenes, which are sulfur-containing heteroacenes. nih.gov A facile, transition-metal-free approach has been developed for the synthesis of these extended sulfur-containing heteroacenes from fluorinated oligophenylenes, where the incorporation of sulfur is preprogrammed by the positions of fluorine atoms in the precursors. nih.gov This method has proven to be a useful tool for creating extended thienoacenes with high yields. nih.gov

Furthermore, derivatives of this compound are instrumental in constructing larger, star-shaped molecules with potential applications in materials science. For instance, 1,3,5-tris[4-(2′-thienyl)phenyl]benzene has been synthesized through the reaction of 1,3,5-tris(4-halophenyl)benzenes with thiophene-2-boronic acid in the presence of a palladium catalyst. rsc.org

The general synthetic utility is highlighted by its inclusion as a building block in chemical supplier catalogs, emphasizing its role as a foundational element for a variety of synthetic applications, from pharmaceuticals to innovative materials. chemshuttle.combldpharm.com

Role in Homogeneous and Heterogeneous Catalytic Systems Research

The structural attributes of this compound and its derivatives make them valuable in the field of catalysis, both in homogeneous and heterogeneous systems.

Ligand Design for Metal-Catalyzed Reactions

Ligands play a critical role in catalysis by modulating the steric and electronic properties of a metal center, thereby influencing the activity and selectivity of the catalyst. uwo.ca The thienylphenyl scaffold of this compound is an attractive motif for ligand design.

Macrocyclic ligands and their metal complexes derived from related structures have been synthesized and characterized. rasayanjournal.co.in These complexes, often prepared through template synthesis, can exhibit specific coordination geometries and are soluble in common organic solvents. rasayanjournal.co.in The design of such ligands is crucial for developing catalysts with desired properties for specific organic transformations. uwo.ca For example, the synthesis of tetrahydrosalophen Schiff bases and their subsequent reduction allows for the preparation of ligands that can form complexes with various transition metals like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net

The development of metal-ligand cooperation, where the ligand actively participates in the catalytic cycle, is an emerging area. mdpi.com Ligands derived from structures analogous to this compound could potentially be designed to exhibit such cooperative effects, leading to more efficient catalytic systems. mdpi.com

Precursor for Catalytically Active Species

This compound can also serve as a precursor for the generation of catalytically active species. For instance, in the context of heterogeneous catalysis, the immobilization of metal nanoparticles on functionalized supports is a key strategy for creating recyclable and stable catalysts. diva-portal.org While not directly using this compound, the principles of catalyst design, such as creating well-dispersed core-shell catalyst precursors, are relevant. rsc.org For example, silica@CuxZnAl-LDHs have been synthesized for the conversion of CO2 to methanol (B129727), demonstrating the importance of the precursor's structure in defining the final catalyst's performance. rsc.org

In homogeneous catalysis, the compound can be a starting material for synthesizing more elaborate ligands that, upon coordination to a metal, form an active catalyst. The synthesis of porphyrins bearing thienyl groups is one such example, where the thienyl moiety can influence the electronic properties of the resulting metal complex. researchgate.net

Investigation in Materials Science for Advanced Functional Properties

The unique electronic and optical properties arising from the combination of the thiophene (B33073) and phenyl rings make this compound and its derivatives promising candidates for advanced functional materials.

Precursors for Conductive Polymers and Organic Electronics

Thiophene-based compounds are well-known for their application in the development of conductive polymers and organic semiconductors. ontosight.aiescholarship.org The polymerization of thiophene derivatives can lead to materials with extended π-conjugation, which is essential for charge transport. rsc.org

This compound can be considered a precursor to monomers for such polymers. The functionalization of polythiophenes not only enhances their solubility and processability but also modifies their electronic and optical properties. rsc.org For instance, the synthesis of a new electroactive monomer, 3,6-di-tert-butyl-[4-(2,5-di-2-thienyl-1H-pyrrol-1-yl)phenyl]-9H-carbazole, and its subsequent polymerization have been reported, yielding a polymer with high thermal stability and interesting electrochromic properties. researchgate.net Precursor polymers can be designed to convert into conductive polymers upon treatment, retaining high molecular weight and potentially enhancing conductivity. google.com

Development of Optically Active Materials

The incorporation of chiral elements into conjugated polymers can lead to materials with interesting chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL). These materials are of interest for applications in optical devices and sensors.

By introducing chirality into the structure of this compound or its derivatives, it is possible to synthesize optically active polymers. For example, a polythiophene bearing chiral oxazoline (B21484) residues has been shown to exhibit solvent-induced chiroptical changes. acs.org Similarly, the synthesis of a chiral, 9,10-dialkoxy-functionalized poly(3,6-phenanthrene) and a cholesterol-functionalized poly(3-alkylesterfuran) has demonstrated the potential for creating helical polymers with distinct chiroptical properties. researchgate.net The choice of the chiral side chain can significantly influence the folding and aggregation behavior of these polymers, thereby tuning their optical responses. researchgate.net

Exploration in Biological and Medicinal Chemistry Research (Mechanism of Action)

The this compound scaffold, which combines a thiophene ring and a phenylmethanol group, is a subject of interest in medicinal chemistry. The thienyl group, a sulfur-containing heterocycle, is a well-known pharmacophore present in numerous approved drugs. Its presence can modulate a molecule's biological activity, metabolic stability, and pharmacokinetic properties. Research into derivatives and related structures containing the thien-2-yl moiety has revealed potential mechanisms of action across several therapeutic areas.

The thienyl functional group is a key component in the design of novel antimicrobial agents. Its incorporation into various molecular backbones has been shown to influence activity against a range of pathogens, particularly Gram-positive bacteria.

Research into 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated the significance of the thien-2-yl fragment in their mechanism of action. mdpi.com A hydrazone derivative bearing a thien-2-yl group exhibited notable activity against Staphylococcus aureus TCH 1516, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. mdpi.com This activity was twofold stronger than that of the standard antibiotic clindamycin (B1669177) against the same methicillin-resistant S. aureus (MRSA) strain. mdpi.com This suggests that the 2-thienyl fragment plays an important role in the compound's ability to target and inhibit Gram-positive pathogens. mdpi.com However, the introduction of a nitro group to the thiophene ring, as in a 5-nitrothien-2-yl substitution, led to a loss of antibacterial activity while conferring broad-spectrum antifungal properties, particularly against multidrug-resistant Candida auris and azole-resistant Aspergillus fumigatus strains. mdpi.com

Furthermore, thieno[3,2-d]pyrimidines, which feature a fused thiophene ring system, have been investigated as a scaffold for new antimicrobial drugs, indicating the versatility of the thiophene core in this field of research. researchgate.net

Table 1: Antimicrobial Activity of Selected Thien-2-yl Derivatives

| Compound/Derivative | Target Organism(s) | Key Research Finding |

|---|---|---|

| Hydrazone with thien-2-yl group | Staphylococcus aureus TCH 1516 (MRSA) | Exhibited good activity with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. mdpi.com |

| Hydrazone with 5-nitrothien-2-yl group | Candida auris (multidrug-resistant isolates) | Showed promising antifungal activity with an MIC of 16 µg/mL. mdpi.com |

The structural features of thiophene-containing compounds have also been explored for their potential in developing new antiviral agents. Studies on S-glucosylated hydantoin (B18101) derivatives have highlighted the role of the thienylmethylene group in conferring activity against herpes viruses.

Specifically, compounds such as 5-(2-thienylmethylene)-3-phenyl-2-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiohydantoin and its 3-(4-chlorophenyl) analog were identified as the most active in their series against both Herpes Simplex Virus-1 (HSV-1) and Herpes Simplex Virus-2 (HSV-2). researchgate.net Although the precise mechanism of action requires further investigation, these findings suggest that the 2-thienylmethylene moiety is a critical component for the observed antiviral effects, marking it as a valuable structural motif for future antiviral drug design. researchgate.net

In the field of oncology, the inclusion of a thienyl group in molecular structures has been linked to enhanced anticancer activity. Research has shown that this moiety can significantly improve the cytotoxic potential of certain compounds against cancer cell lines.

For instance, the introduction of a thien-2-yl group to a hydrazone scaffold was found to strongly enhance its anticancer activity, reducing the viability of A549 human pulmonary cancer cells to 31.7%. mdpi.com This was a significant improvement compared to the parent compound without the thienyl substitution. mdpi.com

In a related study, di(3-thienyl)methanol, a structural analog of this compound, demonstrated notable antiproliferative effects against T98G brain cancer cells. mdpi.com This compound was highlighted for its high activity against the brain cancer cell line combined with low cytotoxicity in normal human embryonic kidney (HEK) cells, which were used as a model for normal brain cells. mdpi.com Morphological analysis of the T98G cells treated with di(3-thienyl)methanol revealed significant changes in cell shape and size, indicative of an anticancer effect. mdpi.com Ongoing studies aim to elucidate the specific mechanism by which these thienyl-containing compounds induce their antiproliferative effects. mdpi.com

Table 2: Anticancer Activity of Selected Thienyl-Containing Compounds

| Compound | Cell Line | Effect |

|---|---|---|

| Hydrazone with thien-2-yl group | A549 (Human Lung Carcinoma) | Reduced cell viability to 31.7%. mdpi.com |

| Di(3-thienyl)methanol | T98G (Human Brain Cancer) | Induced significant antiproliferative effects and morphological changes. mdpi.com |

Antiviral Research Applications

Coordination Chemistry and Metal Complexation Studies

Coordination compounds, which consist of a central metal ion bonded to one or more molecules or ions called ligands, are fundamental in many areas of chemistry and biology. libretexts.orglibretexts.org The ability of this compound to act as a ligand in the formation of metal complexes is derived from the presence of potential donor atoms in its structure.

The molecule possesses two primary sites for coordination with a metal ion: the sulfur atom within the thiophene ring and the oxygen atom of the methanol group. These atoms have lone pairs of electrons that can be shared to form coordinate covalent bonds with a metal center. libretexts.org This allows this compound to function as a bidentate ligand, meaning it can attach to a metal ion through two donor atoms, forming a stable chelate ring.

The formation of such coordination complexes can significantly alter the physical and chemical properties of both the metal ion and the organic ligand, leading to applications in catalysis, materials science, and bioinorganic chemistry. For example, related azo compounds containing a thien-2-yl group have been shown to form chelate coordination complexes with metal ions like copper(II) and cobalt(II). researchgate.net The specific geometry of the resulting complex—such as tetrahedral, square planar, or octahedral—would depend on the coordination number and electronic properties of the central metal ion. libretexts.org

Theoretical and Computational Chemistry Studies of 2 Thien 2 Ylphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Stability (Density Functional Theory, ab initio)

Density Functional Theory (DFT) has become a popular method due to its balance of computational cost and accuracy. For (2-Thien-2-ylphenyl)methanol, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), can be used to optimize the molecular geometry and determine the ground state electronic structure. researchgate.net These calculations yield important parameters such as bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions, crucial for understanding intermolecular interactions.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational expense. These methods are valuable for benchmarking results obtained from DFT and for studying systems where electron correlation effects are particularly important. For a molecule like this compound, with its interacting aromatic rings, ab initio calculations can provide a more refined understanding of the subtle electronic interactions that govern its stability. pleiades.online

The stability of this compound can be quantified by its total electronic energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.

Table 1: Representative Theoretical Data from Quantum Chemical Calculations for a Thienyl-Phenyl System

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Total Electronic Energy | The total energy of the molecule in its ground state. | Varies with method and basis set |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 3.0 to 5.0 eV |

Note: The values presented are illustrative and based on typical ranges observed for similar aromatic and heterocyclic compounds in computational studies. Actual values for this compound would require specific calculations.

Molecular Modeling and Simulation Approaches for Conformational Analysis and Intermolecular Interactions

The flexibility of this compound arises from the rotational freedom around the single bonds connecting the phenyl and thienyl rings, as well as the bond to the methanol (B129727) group. Conformational analysis aims to identify the stable conformers (rotamers) and the energy barriers between them.

Molecular modeling techniques , including molecular mechanics (MM) and quantum chemical methods, are used to explore the potential energy surface (PES) of the molecule. A systematic scan of the dihedral angles defining the orientation of the aromatic rings and the hydroxyl group can reveal the low-energy conformations. For flexible molecules like this, understanding the preferred spatial arrangement is crucial as it influences physical properties and biological activity. frontiersin.org

Intermolecular interactions are key to understanding the behavior of this compound in condensed phases. Molecular dynamics (MD) simulations can be employed to study how molecules of this compound interact with each other and with solvent molecules. These simulations can reveal information about hydrogen bonding involving the hydroxyl group, as well as π-π stacking interactions between the aromatic rings. Such studies are vital for predicting solubility, crystal packing, and binding affinity to biological targets. rsc.org

Prediction of Chemical Reactivity and Reaction Selectivity

Computational chemistry provides valuable tools for predicting the chemical reactivity and selectivity of this compound.

Frontier Molecular Orbital (FMO) theory is a primary tool in this regard. The HOMO and LUMO are the key orbitals involved in chemical reactions. The locations of the HOMO and LUMO densities indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be distributed over the electron-rich thienyl and phenyl rings, while the LUMO will also be located on these aromatic systems.

Chemical reactivity descriptors , derived from DFT calculations, can quantify the reactivity of different sites within the molecule. These include:

Fukui functions: Indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying sites for nucleophilic and electrophilic attack.

Local softness and hardness: These parameters provide further insight into the reactivity of specific atoms or functional groups.

These computational approaches can predict the most likely outcomes of various chemical reactions, such as electrophilic aromatic substitution or oxidation of the alcohol group, guiding synthetic efforts and the understanding of metabolic pathways. europa.eu

Elucidation of Spectroscopic Signatures and Their Correlation with Molecular Structure

Computational methods are instrumental in the interpretation of experimental spectra by correlating them with the molecule's structure and electronic properties.

For this compound, theoretical calculations can predict various spectroscopic signatures:

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of the normal modes of vibration. researchgate.net This allows for the assignment of experimental IR and Raman bands to specific molecular motions, such as the O-H stretch of the alcohol, C-H stretches of the aromatic rings, and ring breathing modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Comparing calculated and experimental chemical shifts can help confirm the molecular structure and assign peaks in complex spectra.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. researchgate.net This allows for the prediction of the UV-Vis absorption spectrum and the assignment of absorption bands to specific electronic transitions, such as π-π* transitions within the aromatic systems.

Table 2: Computationally Predicted Spectroscopic Data and Their Structural Correlation

| Spectroscopic Technique | Predicted Parameter | Structural Information Correlated |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | O-H stretching, C-H aromatic stretching, C-O stretching, ring vibrations. |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Electronic environment of each carbon atom. |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Electronic environment of each proton, conformational information. |

This table illustrates the type of data that can be obtained from computational spectroscopy and its correlation with the molecular structure of this compound.

Computational Approaches to Reaction Mechanism Elucidation

For instance, the mechanism of oxidation of the methanol group to an aldehyde or carboxylic acid can be studied. DFT calculations can be used to locate the transition state structure for the rate-determining step and calculate the activation energy barrier. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. Similarly, the mechanisms of electrophilic substitution on the thienyl or phenyl ring can be explored to predict the regioselectivity of such reactions. core.ac.uk

By combining these computational approaches, a comprehensive theoretical understanding of the chemical and physical properties of this compound can be achieved, complementing and guiding experimental investigations.

Advanced Spectroscopic and Analytical Characterization Methodologies in 2 Thien 2 Ylphenyl Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of "(2-Thien-2-ylphenyl)methanol", providing precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR spectra are used to identify the number of different types of protons and their neighboring environments. In a typical spectrum of "this compound", the aromatic protons of the phenyl and thienyl rings would appear as multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. The benzylic protons of the methanol (B129727) group would likely be observed as a singlet or a doublet, depending on coupling with the hydroxyl proton, in the range of δ 4.5-5.0 ppm. The hydroxyl proton itself would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectra would show distinct signals for each carbon atom in a unique electronic environment. The carbon atoms of the phenyl and thienyl rings would resonate in the aromatic region (δ 120-150 ppm). The carbon of the methanol group (CH2OH) would appear in the more upfield region, typically around δ 60-70 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Thiophene-Containing Methanol Derivatives

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Phenyl & Thienyl) | 7.0 - 8.0 |

| ¹H | Benzylic (CH-OH) | 4.5 - 5.0 |

| ¹H | Hydroxyl (OH) | Variable (solvent dependent) |

| ¹³C | Aromatic (Phenyl & Thienyl) | 120 - 150 |

| ¹³C | Benzylic (C-OH) | 60 - 70 |

Note: These are general expected ranges and can vary based on the solvent and specific substitution patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the molecular weight of "this compound" and for studying its fragmentation patterns, which aids in structural confirmation. HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

For "this compound" (C11H10OS), the expected exact mass of the molecular ion [M]+ would be approximately 190.0452 Da. The observation of a molecular ion peak with this high mass accuracy in an HRMS spectrum would provide strong evidence for the compound's identity.

The fragmentation pattern observed in the mass spectrum gives further structural insights. Common fragmentation pathways for benzylic alcohols include the loss of a hydroxyl radical (•OH), water (H2O), or the entire hydroxymethyl group (•CH2OH). The stability of the resulting carbocation, influenced by the adjacent aromatic rings, will dictate the major fragmentation routes. The presence of the sulfur atom in the thiophene (B33073) ring can also lead to characteristic fragmentation patterns. While specific HRMS data for "this compound" is not detailed in the provided search results, the general applicability of this technique for the analysis of novel psychoactive substances and other organic compounds is well-established. scispace.com

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C11H10OS |

| Calculated Exact Mass | 190.0452 |

| Common Fragments | [M-OH]+, [M-H2O]+, [M-CH2OH]+ |

Note: The calculated exact mass is based on the most abundant isotopes of each element.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic properties of "this compound".

IR Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For "this compound", the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C-O stretching of the primary alcohol would be observed in the 1000-1100 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1400-1600 cm⁻¹ range.

UV-Vis Spectroscopy provides insights into the electronic transitions within the molecule. The presence of conjugated aromatic systems (the phenyl and thienyl rings) in "this compound" would result in strong absorption in the UV region. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the substitution pattern on the aromatic rings. While specific UV-Vis data for the target compound is not available, studies on related thienyl-containing compounds demonstrate the utility of this technique in characterizing their electronic properties. researchgate.netresearchgate.net

Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| IR | C-H Stretch (Aromatic) | 3000 - 3100 |

| IR | C=C Stretch (Aromatic) | 1400 - 1600 |

| IR | C-O Stretch (Primary Alcohol) | 1000 - 1100 |

| UV-Vis | π → π* Transitions | 200 - 400 nm |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of "this compound" would provide detailed information about its bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which play a crucial role in the packing of the molecules in the crystal.

While a crystal structure for "this compound" is not explicitly reported in the provided search results, the importance of this technique in unambiguously confirming the structure of thiophene-containing compounds is highlighted in the literature. researchgate.netutexas.edu The data obtained from X-ray crystallography, including the crystal system, space group, and unit cell dimensions, are fundamental for a complete structural characterization.

Table 4: Illustrative X-ray Crystallographic Parameters for a Hypothetical Crystal of this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Z (molecules/unit cell) | 4 |

Note: These are hypothetical values for illustrative purposes only.

Thermal Analysis (TGA-DTA) and Size Exclusion Chromatography (SEC) for Material Characterization

For applications where "this compound" might be used as a monomer or a component in polymeric materials, thermal analysis and size exclusion chromatography are important characterization techniques.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide information about the thermal stability of the compound. TGA measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature. DTA measures the temperature difference between a sample and a reference material, revealing information about phase transitions such as melting and boiling points, as well as exothermic or endothermic decomposition processes.

Size Exclusion Chromatography (SEC) , also known as gel permeation chromatography (GPC), is a technique used to determine the molecular weight distribution of polymers. If "this compound" is used to synthesize polymers, SEC would be essential for characterizing the resulting material's average molecular weight (Mn and Mw) and polydispersity index (PDI). rsc.orgresearchgate.net

While specific TGA-DTA or SEC data for "this compound" itself is not available in the provided results, these techniques are standard for the characterization of related organic materials and polymers.

Table 5: Material Characterization Techniques for this compound and its Potential Polymers

| Technique | Information Obtained |

|---|---|

| TGA | Decomposition Temperature, Thermal Stability |

| DTA | Melting Point, Boiling Point, Phase Transitions |

| SEC | Average Molecular Weight (Mn, Mw), Polydispersity Index (PDI) (for polymers) |

Future Perspectives and Emerging Research Directions for 2 Thien 2 Ylphenyl Methanol

Integration of (2-Thien-2-ylphenyl)methanol into Novel Interdisciplinary Research Paradigms

The distinct structure of this compound makes it an ideal candidate for exploration in pioneering interdisciplinary fields such as supramolecular chemistry and nanotechnology. The planar, aromatic nature of both the thiophene (B33073) and phenyl rings allows for non-covalent π-π stacking interactions, a fundamental principle in the self-assembly of complex molecular architectures. Future research is expected to leverage this property to design and construct novel supramolecular structures. For instance, derivatives of this compound could be used to functionalize carbon nanotubes, guiding their self-assembly into ordered arrangements for electronic applications. researchgate.net The study of related thienylphenyl structures within complex helical molecules, known as helicenes, further suggests a potential role in the development of materials with unique chiroptical properties. acs.org

The convergence of materials science and biology could also provide fertile ground for new research. The thienylphenyl core is present in compounds investigated for their biological activity, while thiophene itself is a key component in conductive polymers. This dual nature could be exploited in the creation of novel biosensors, where the molecule acts as a bridge between a biological recognition event and an electronic signal.

Advances in Sustainable Synthesis and Application Development

While established synthetic routes like the Suzuki and Stille coupling reactions are effective for creating thienyl-phenyl bonds, a primary future goal will be to adapt these processes into more sustainable and environmentally benign methods. nih.gov Modern green chemistry principles—such as the use of less hazardous solvents, lower energy inputs (e.g., microwave-assisted synthesis), and the development of highly efficient, reusable catalysts—are central to this effort. Research into alternative pathways, such as direct C-H activation, could bypass the need for pre-functionalized starting materials, significantly reducing waste and improving atom economy.

In application development, the focus will be on creating a diverse library of derivatives from the this compound parent molecule. The reactive hydroxyl group serves as a convenient anchor point for introducing a wide array of functional groups, allowing for the fine-tuning of the molecule's properties for specific applications.

| Potential Research Direction | Description | Key Enabling Science |

| Biocatalytic Synthesis | Utilizing enzymes to catalyze the synthesis of this compound or its precursors, offering high selectivity and mild reaction conditions. | Enzyme Engineering, Fermentation |

| Flow Chemistry | Developing continuous-flow processes for safer, more efficient, and scalable synthesis compared to traditional batch methods. | Microreactor Technology, Process Analytical Technology |

| Photocatalysis | Using light-driven catalysts to power the key bond-forming reactions, reducing reliance on thermal energy. | Visible-Light Photocatalysis, Catalyst Design |

Unexplored Applications in Advanced Functional Materials and Catalysis

The thienylphenyl scaffold is a promising component for advanced functional materials, particularly in the field of organic electronics. Derivatives containing this motif have been noted for their potential in organic electroluminescent (EL) devices and as organic semiconductors. smolecule.comgoogle.comgoogle.com The combination of the electron-donating thiophene and the versatile phenyl ring can be exploited to create materials with tailored HOMO/LUMO energy levels, essential for efficient charge transport and light emission in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound molecule could serve as a fundamental building block for larger, conjugated polymer systems with enhanced electronic and photophysical properties. thieme-connect.de

In catalysis, the thiophene's sulfur atom and the phenyl ring's π-system present potential coordination sites for metal centers. The molecule itself, or its derivatives, could function as a novel ligand in transition metal catalysis. utexas.edu The hydroxyl group offers a straightforward method for anchoring the molecule to a solid support, paving the way for the development of new heterogeneous catalysts that are easily separable and recyclable.

| Area of Application | Potential Role of this compound | Relevant Research Findings on Related Compounds |

| Organic Electronics | Building block for semiconducting polymers or small molecules for use in OLEDs, OPVs, and OFETs. | Thienylphenyl amine derivatives have been patented for use as organic semiconductors. ebi.ac.uk Thienylphenyl groups can tune the electronic properties of polymers. thieme-connect.de |

| Homogeneous Catalysis | As a bidentate or monodentate ligand for transition metal catalysts to influence reactivity and selectivity. | Thiophene-substituted diimine ligands have been synthesized and used to create novel phosphenium salts. utexas.edu |

| Heterogeneous Catalysis | Immobilized onto a solid support via its hydroxyl group to create a recyclable catalyst system. | The use of ligands on solid supports is a well-established strategy for creating robust catalytic systems. |

Deeper Understanding of Biological Interactions and Potential Mechanistic Pathways

There is growing evidence that compounds containing the thienylphenyl scaffold possess significant biological activity. Related structures have been investigated as selective agonists for the angiotensin II AT2 receptor, which is involved in cardiovascular regulation, and have shown potential in modulating neurite outgrowth. nih.govdiva-portal.orgcapes.gov.br Furthermore, other thiophene-containing molecules, such as di(3-thienyl)methanol, have demonstrated anticancer activity against brain cancer cell lines. nih.govmdpi.com

常见问题

Q. What are the common synthetic routes for (2-Thien-2-ylphenyl)methanol, and what factors influence yield optimization?

Methodological Answer: The synthesis of this compound typically involves the reduction of a ketone precursor, such as (2-Thien-2-ylphenyl)ketone, using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). For instance, analogous protocols for methanol derivatives suggest refluxing the reaction mixture under inert conditions to prevent oxidation of the alcohol product . Yield optimization depends on:

- Reagent stoichiometry : Excess reducing agent (1.5–2.0 equivalents) ensures complete conversion.

- Temperature control : Slow addition of reagents at 0°C minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials .

Q. How is this compound characterized spectroscopically, and what are the key diagnostic peaks?

Methodological Answer: Characterization employs:

- ¹H NMR : Aromatic protons in the thiophene ring (δ 6.8–7.2 ppm) and the benzylic -CH₂OH group (δ 4.5–4.7 ppm, split into a triplet due to coupling with adjacent protons).

- IR Spectroscopy : Broad O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ corresponding to C₁₁H₁₀OS (exact mass: 198.04 g/mol). Discrepancies in spectra may require purity verification via HPLC .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the compound’s electronic structure, revealing:

- HOMO/LUMO profiles : The thiophene moiety’s electron-rich nature facilitates electrophilic substitution, while the benzylic alcohol acts as a directing group.

- Transition state analysis : Predicts activation barriers for Suzuki-Miyaura coupling using Pd catalysts, guiding experimental ligand selection . Validation involves comparing computed vs. experimental reaction yields .

Q. What methodologies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values) may arise from:

- Solvent effects : DMSO vs. aqueous buffers alter compound solubility and activity.

- Assay interference : Thiophene’s UV absorbance may skew spectrophotometric readings. Solutions include:

- Using orthogonal assays (e.g., fluorescence-based or calorimetry).

- Control experiments with structurally analogous non-active compounds .

Q. How is this compound utilized in designing conductive polymers, and how is incorporation efficiency quantified?

Methodological Answer: The compound serves as a monomer in polythiophene derivatives via electropolymerization. Key steps:

- Electrochemical synthesis : Cyclic voltammetry in acetonitrile with 0.1 M TBAPF₆ as electrolyte.

- Efficiency quantification :

- XPS : Measures sulfur content to confirm thiophene incorporation.

- Conductivity testing : Four-point probe analysis correlates polymer structure with charge transport properties .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent NMR data for this compound derivatives?

Methodological Answer: Inconsistencies may stem from:

- Dynamic effects : Rotameric equilibria of the benzylic alcohol cause peak splitting. Low-temperature NMR (−40°C) stabilizes conformers .

- Impurity interference : Trace solvents (e.g., ethyl acetate) mimic coupling patterns. Purity checks via GC-MS or repeated recrystallization (ethanol/water) are recommended .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound in catalytic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。